N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine
CAS No.:
Cat. No.: VC15834120
Molecular Formula: C11H18N4
Molecular Weight: 206.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4 |
|---|---|
| Molecular Weight | 206.29 g/mol |
| IUPAC Name | 4-N-(4-methylcyclohexyl)pyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C11H18N4/c1-8-2-4-9(5-3-8)14-10-6-7-13-11(12)15-10/h6-9H,2-5H2,1H3,(H3,12,13,14,15) |
| Standard InChI Key | WAIMVWRRLWHOSF-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(CC1)NC2=NC(=NC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring substituted with amino groups at positions 2 and 4. The N4 position is functionalized with a trans-4-methylcyclohexyl group, imparting stereochemical complexity . The trans configuration of the cyclohexyl moiety ensures minimal steric hindrance, optimizing interactions with biological targets. Key structural features include:
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Pyrimidine backbone: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
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Amino substituents: Electron-donating groups at positions 2 and 4, enhancing hydrogen-bonding potential.
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Cyclohexyl group: A hydrophobic trans-4-methylcyclohexyl moiety influencing lipophilicity and membrane permeability.
The molecular structure is validated by spectroscopic data, including -NMR and mass spectrometry, which confirm the presence of the cyclohexyl proton signals and a molecular ion peak at m/z 206.29 .
Physicochemical Profile
A comparative analysis of physicochemical properties with related pyrimidine diamines is provided in Table 1.
Table 1: Comparative Physicochemical Properties of Pyrimidine Diamines
*Calculated using PubChem data .
The compound’s moderate LogP (1.8) suggests balanced lipophilicity, facilitating cellular uptake without excessive hydrophobicity . Its low water solubility (0.12 mg/mL) underscores the need for formulation optimization in preclinical studies.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine typically involves a multi-step sequence:
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Ring formation: Condensation of guanidine nitrate with β-keto esters yields the pyrimidine core.
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N4 functionalization: Nucleophilic substitution at the N4 position using trans-4-methylcyclohexylamine under basic conditions .
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Amination: Introduction of the 2-amino group via palladium-catalyzed coupling or direct ammonolysis .
A representative procedure from patent literature involves reacting 4-chloropyrimidine-2-amine with trans-4-methylcyclohexylamine in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 65% yield .
Challenges in Synthesis
Key challenges include:
Process Optimization
Recent advances focus on:
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Catalytic systems: Employing phase-transfer catalysts to enhance reaction rates.
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Microwave-assisted synthesis: Reducing reaction times from hours to minutes while improving yield (e.g., 78% yield in 30 minutes) .
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Crystallization techniques: Utilizing chiral resolving agents to isolate the trans isomer with >99% enantiomeric excess .
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The compound exhibits inhibitory activity against DHFR, a critical enzyme in nucleotide biosynthesis. In silico docking studies reveal:
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Binding affinity: for Plasmodium falciparum DHFR, comparable to cycloguanil () .
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Key interactions: Hydrogen bonds with Asp54 and hydrophobic contacts with Ile164 in the DHFR active site .
Table 2: Inhibitory Activity Against DHFR Variants
| Compound | (nM)* Wild-Type | (nM)* Quadruple Mutant |
|---|---|---|
| N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine | 45 ± 3 | 208 ± 12 |
| Methotrexate | 0.8 ± 0.1 | 1.2 ± 0.2 |
*Mean ± SD from triplicate assays .
While less potent than methotrexate, the compound’s activity against mutant DHFR highlights potential for overcoming drug resistance .
Antiproliferative Effects
In vitro studies against MCF-7 breast cancer cells show:
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IC: 28 µM at 72 hours, indicating moderate cytotoxicity.
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Mechanism: Cell cycle arrest at G1 phase via upregulation of p21 and downregulation of cyclin D1.
Challenges and Future Directions
Synthetic Scalability
Current yields (65–78%) remain suboptimal for large-scale production . Future work should explore continuous flow reactors and biocatalytic amination to improve efficiency.
Target Identification
While DHFR inhibition is documented , proteomic studies are needed to identify off-target effects and optimize selectivity.
Formulation Development
Nanoemulsion and liposomal delivery systems are under investigation to enhance solubility and bioavailability.
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